

Application Notes and Protocols: Step-by-Step TR-FRET Assay Setup with GSK4027

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Compound of Interest

Compound Name: GSK 4027

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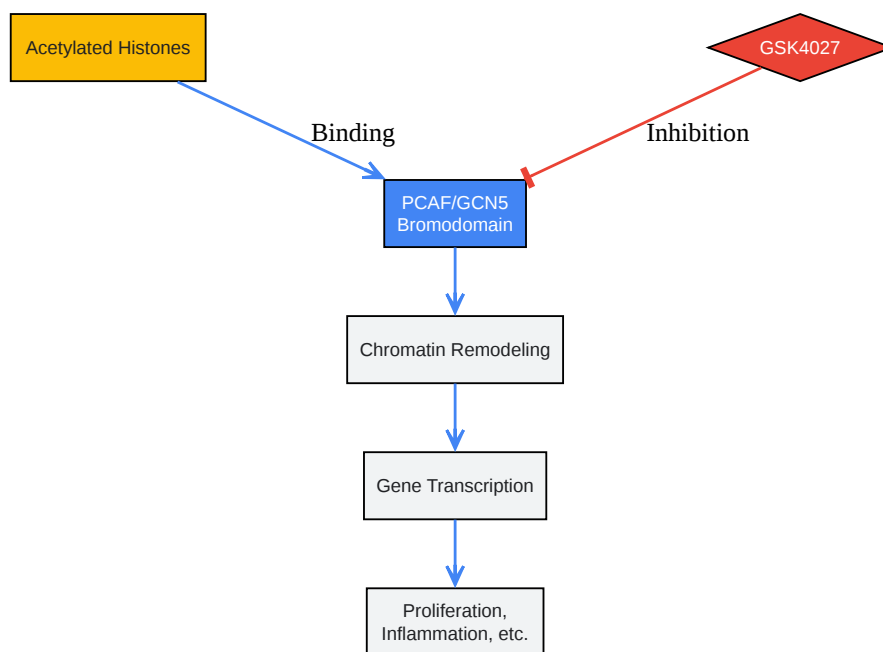
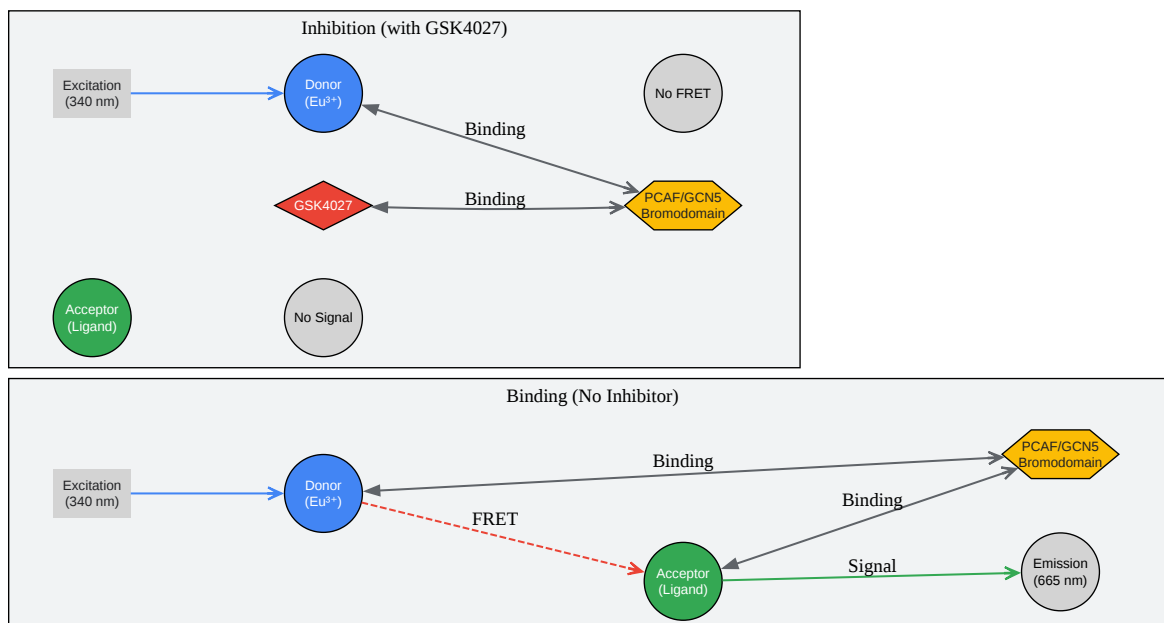
Introduction

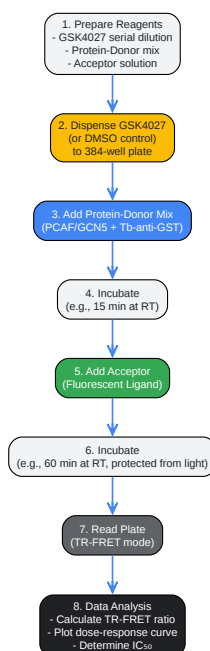
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology widely used in drug discovery for studying molecular interactions, such as protein-protein and protein-ligand binding.^{[1][2][3][4][5][6]} This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection, which significantly reduces assay interference from background fluorescence and light scattering.^{[1][7]} GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), which are implicated in various diseases, including cancer and inflammatory conditions.^{[8][9]} This document provides a detailed protocol for setting up a TR-FRET assay to measure the inhibitory activity of GSK4027 on the interaction between the PCAF/GCN5 bromodomain and its acetylated histone ligand.

Principle of the TR-FRET Assay

The TR-FRET assay for GSK4027 is a competitive binding assay. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. In this setup, a tagged bromodomain protein (e.g., GST-PCAF) is complexed with a lanthanide-labeled antibody (the donor). A fluorescently labeled ligand that binds to the bromodomain serves as the acceptor. When the donor and acceptor are bound to the bromodomain,

excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. GSK4027, as an inhibitor, competes with the fluorescent ligand for binding to the bromodomain. An increase in GSK4027 concentration leads to the displacement of the fluorescent ligand, disrupting the FRET and causing a decrease in the acceptor's emission signal.





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